

Application Notes and Protocols for 5-Hexynenitrile in Multi-Component Reactions

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Compound of Interest

Compound Name: 5-Hexynenitrile

Cat. No.: B081637

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These application notes provide a detailed overview of the utilization of **5-hexynenitrile** in multi-component reactions (MCRs), offering a valuable tool for the synthesis of complex nitrogen-containing heterocyclic compounds. The bifunctional nature of **5-hexynenitrile**, possessing both a terminal alkyne and a nitrile group, allows for its versatile application in various synthetic strategies, leading to the rapid construction of diverse molecular scaffolds relevant to drug discovery and materials science.

Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of 3,3'-Disubstituted 2,2'-Bipyridines

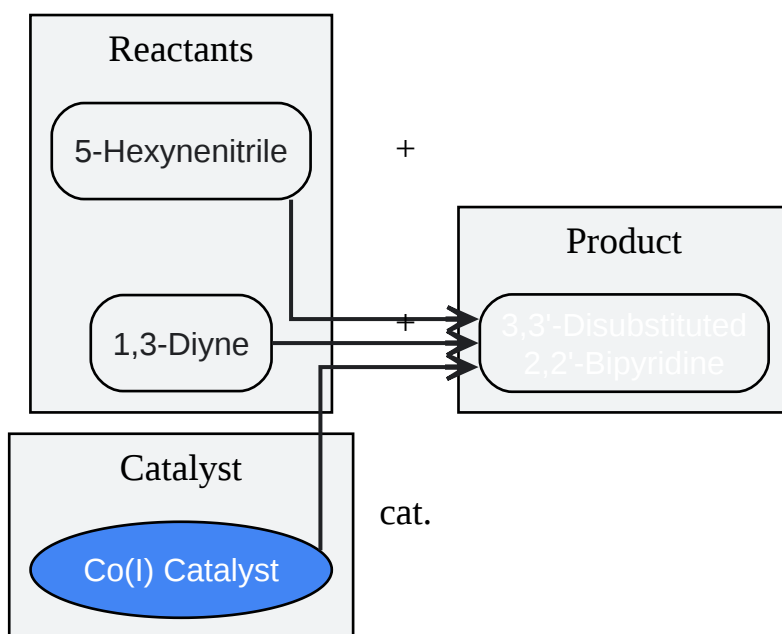
A significant application of **5-hexynenitrile** is in the one-step, regioselective synthesis of annelated symmetric and asymmetric 3,3'-disubstituted 2,2'-bipyridines. This is achieved through a cobalt(I)-catalyzed [2+2+2] cycloaddition with 1,3-diynes.^{[1][2]} This reaction is highly efficient for creating complex bipyridine structures, which are important ligands in coordination chemistry and building blocks for functional materials.

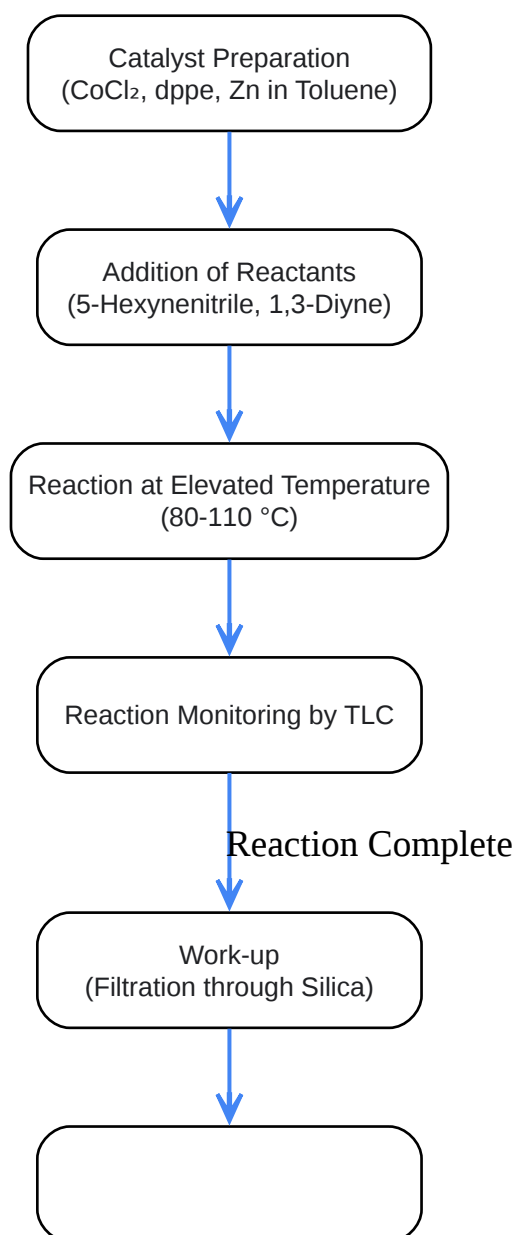
Reaction Principle

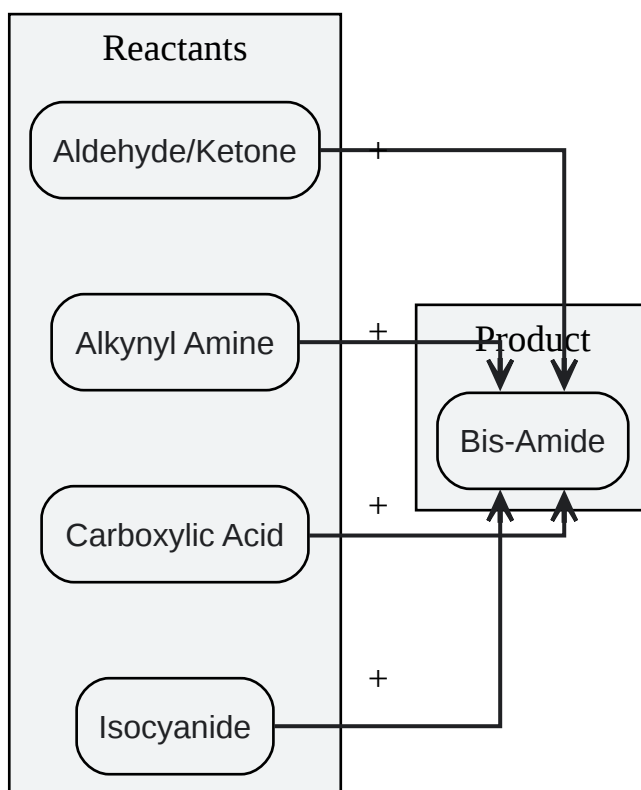
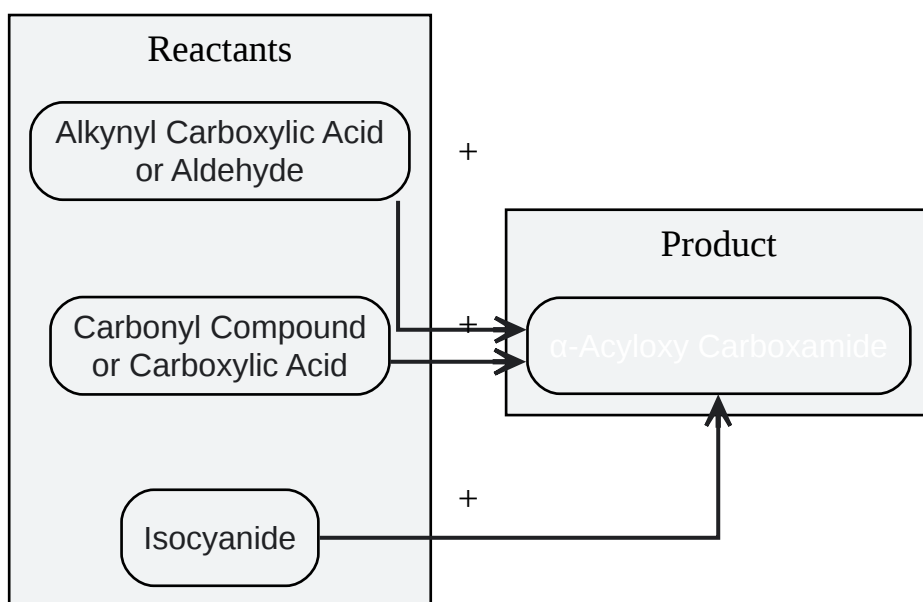
The reaction proceeds via the formation of a cobaltacyclopentadiene intermediate from two alkyne units (one from **5-hexynenitrile** and one from the 1,3-diyne). Subsequent insertion of the second alkyne from the 1,3-diyne and the nitrile group from another molecule of **5-hexynenitrile** leads to the formation of the pyridine rings, which are fused to create the

bipyridine scaffold. The regioselectivity of the cycloaddition is influenced by electronic and steric factors of the substrates and the coordination of the cobalt catalyst.^{[1][2]}

Reaction Scheme: Cobalt-Catalyzed [2+2+2] Cycloaddition







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References

- 1. Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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